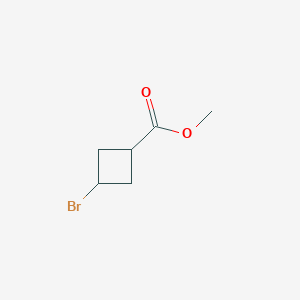

Methyl 3-bromocyclobutane-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUHGFNZFJXRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80785181, DTXSID201192971, DTXSID601200815 | |

| Record name | Methyl 3-bromocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4935-00-6, 1523618-35-0, 1638771-96-6 | |

| Record name | Methyl 3-bromocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201192971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl rac-(1r,3r)-3-bromocyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-methyl 3-bromocyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Isomerism of Methyl 3 Bromocyclobutane 1 Carboxylate

Systematic Nomenclature and Structural Representation

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is methyl 3-bromocyclobutane-1-carboxylate . nih.gov This name precisely describes the molecule's structure. "Cyclobutane" indicates a four-membered carbon ring. The "-1-carboxylate" suffix signifies an ester group attached to the first carbon of the ring, and "methyl" specifies that the ester is a methyl ester. The prefix "3-bromo-" indicates the presence of a bromine atom on the third carbon of the cyclobutane (B1203170) ring.

The molecular formula for this compound is C₆H₉BrO₂. nih.gov Structurally, it consists of a cyclobutane ring with a methyl carboxylate group (-COOCH₃) and a bromine atom (-Br) as substituents. The numbering of the cyclobutane ring begins at the carbon atom bearing the carboxylate group, as it has higher priority in nomenclature, and proceeds around the ring to give the bromine atom the lowest possible locant, which is 3.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| Systematic IUPAC Name | This compound |

| CAS Number | 4935-00-6 |

| Molecular Formula | C₆H₉BrO₂ |

| Molecular Weight | 193.04 g/mol |

| SMILES | COC(=O)C1CC(C1)Br |

| InChI | InChI=1S/C6H9BrO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 |

Stereochemical Considerations: cis- and trans-Isomers of this compound

Due to the rigid nature of the cyclobutane ring, which restricts free rotation around its carbon-carbon bonds, substituted cyclobutanes can exhibit stereoisomerism. libretexts.org In the case of this compound, the two substituents—the methyl carboxylate group and the bromine atom—can be oriented in different spatial arrangements relative to the plane of the ring. This gives rise to two geometric isomers, known as cis and trans isomers. tcichemicals.com

cis-Isomer : In the cis-isomer, the methyl carboxylate group and the bromine atom are on the same side of the cyclobutane ring.

trans-Isomer : In the trans-isomer, the methyl carboxylate group and the bromine atom are on opposite sides of the cyclobutane ring.

These two isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. They have distinct physical and chemical properties, including different boiling points, melting points, and spectroscopic signatures. The specific stereochemistry of the starting material can have a profound impact on the stereochemical outcome of subsequent reactions.

The table below illustrates the key differences between the cis- and trans-isomers.

| Isomer | Relative Position of Substituents |

| cis-Methyl 3-bromocyclobutane-1-carboxylate | Methyl carboxylate and bromine on the same side of the ring |

| trans-Methyl 3-bromocyclobutane-1-carboxylate | Methyl carboxylate and bromine on opposite sides of the ring |

Synthetic Methodologies for Methyl 3 Bromocyclobutane 1 Carboxylate

Established Synthetic Routes and Reaction Pathways

Synthesis from 3-Oxocyclobutanecarboxylic Acid

A prevalent and well-documented route to Methyl 3-bromocyclobutane-1-carboxylate begins with the precursor 3-Oxocyclobutanecarboxylic acid. This multi-step synthesis involves the sequential reduction of the ketone and subsequent halogenation of the resulting alcohol.

Esterification: The starting acid, 3-Oxocyclobutanecarboxylic acid, is first converted to its corresponding methyl ester, Methyl 3-oxocyclobutanecarboxylate. This is a standard esterification reaction, often carried out using methanol (B129727) in the presence of an acid catalyst.

Ketone Reduction: The ketone functional group of Methyl 3-oxocyclobutanecarboxylate is reduced to a secondary alcohol, yielding Methyl 3-hydroxycyclobutanecarboxylate. This reduction can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation. chemicalbook.com

Bromination: The final step involves the conversion of the hydroxyl group to a bromide. This can be accomplished using a source of bromine, such as carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (B44618) (PPh₃), a reaction known as the Appel reaction. mdpi.com This step yields the target molecule, this compound.

Table 1: Reaction Pathway from 3-Oxocyclobutanecarboxylic Acid

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 3-Oxocyclobutanecarboxylic acid | Methanol (CH₃OH), Acid Catalyst | Methyl 3-oxocyclobutanecarboxylate |

| 2 | Methyl 3-oxocyclobutanecarboxylate | Sodium borohydride (NaBH₄); Methanol | Methyl 3-hydroxycyclobutanecarboxylate |

Approaches Involving Cyclobutanone (B123998) and Related Precursors

While a direct conversion from cyclobutanone is not the primary route, cyclobutanone-derived precursors are instrumental in synthesizing the key intermediate, 3-Oxocyclobutanecarboxylic acid. This approach builds the cyclobutane (B1203170) ring from acyclic starting materials.

A representative synthesis involves the following steps:

Formation of 1,3-Dibromoacetone (B16897): Acetone is brominated to produce 1,3-dibromoacetone. google.com

Cyclization: The 1,3-dibromoacetone reacts with a malonic ester derivative in the presence of a base to form a cyclobutanone derivative. For example, reaction with malononitrile (B47326) followed by cyclization yields 3,3-dicyanocyclobutanone. google.com

Hydrolysis and Decarboxylation: The resulting dicyanocyclobutanone undergoes acidic hydrolysis. This process converts the nitrile groups into carboxylic acids and subsequently removes one to afford 3-Oxocyclobutanecarboxylic acid. google.com

Once 3-Oxocyclobutanecarboxylic acid is obtained, the synthesis proceeds as described in section 2.1.1 to yield this compound.

Generation from Cyclopropyl-Carbinol Derivatives

The ring expansion of cyclopropyl-carbinol (cyclopropylmethanol) systems represents another strategic approach to forming cyclobutane rings. These reactions proceed through the rearrangement of a cyclopropylcarbinyl cation or a related radical intermediate, driven by the release of ring strain from the three-membered ring.

The general mechanism involves:

Generation of a Reactive Intermediate: The hydroxyl group of a cyclopropyl-carbinol derivative is converted into a good leaving group or a radical is generated adjacent to the ring.

Ring Expansion: The cyclopropylcarbinyl system rearranges, breaking a C-C bond within the cyclopropane (B1198618) ring to form a four-membered cyclobutane ring.

Functionalization: A nucleophile or radical trapping agent, such as a bromide ion, intercepts the resulting intermediate to form the substituted cyclobutane.

While this is a powerful and established method for cyclobutane synthesis, specific literature detailing the direct synthesis of this compound from a cyclopropyl-carbinol precursor is not prominently featured. beilstein-journals.orgbeilstein-journals.org However, the strategy remains a theoretically viable pathway, particularly through radical-mediated ring-opening reactions where a bromine radical could participate in the cascade. nih.gov

Stereoselective Synthesis of this compound

Controlling the stereochemistry of the 1- and 3-substituents on the cyclobutane ring is crucial for many applications. Both diastereoselective and enantioselective strategies are key areas of research.

Strategies for Diastereoselective Control

Diastereoselective control focuses on the relative orientation of the methyl carboxylate and bromo substituents, leading to either the cis or trans isomer. A key control point in the synthesis from 3-Oxocyclobutanecarboxylic acid is the reduction of the intermediate ketone, Methyl 3-oxocyclobutanecarboxylate.

cis-Isomer Formation: The reduction of the ketone with a sterically hindered reducing agent can selectively produce the cis-alcohol. For instance, the use of lithium tri-tert-butoxyaluminum hydride has been shown to yield Methyl cis-3-hydroxycyclobutanecarboxylate with high selectivity. chemicalbook.com

trans-Isomer Synthesis: The subsequent bromination of the alcohol via an Sₙ2-type mechanism, such as the Appel reaction, proceeds with an inversion of stereochemistry. Therefore, starting with the cis-alcohol will predominantly yield the trans-Methyl 3-bromocyclobutane-1-carboxylate.

Conversely, using a reducing agent that favors the formation of the trans-alcohol would lead to the cis-bromo product after inversion. The choice of reducing agent is therefore critical for directing the diastereomeric outcome. acs.org

Table 2: Diastereoselective Reduction Step

| Starting Material | Reagent | Key Outcome |

|---|---|---|

| Methyl 3-oxocyclobutanecarboxylate | Lithium tri-tert-butoxyaluminum hydride | Predominantly forms Methyl cis-3-hydroxycyclobutanecarboxylate chemicalbook.com |

Enantioselective Approaches (if applicable from further research)

Enantioselective synthesis aims to produce a single enantiomer of the target compound. While specific methods for the enantioselective synthesis of this compound are not widely reported, general strategies for creating chiral cyclobutanes can be considered.

Potential enantioselective approaches could include:

Catalytic Asymmetric Reduction: The reduction of the ketone in Methyl 3-oxocyclobutanecarboxylate could be performed using a chiral catalyst (e.g., a Noyori-type hydrogenation catalyst or a CBS catalyst with a borane (B79455) source) to produce an enantioenriched alcohol intermediate. This chirality would then be carried through to the final product.

Enzymatic Resolution: A racemic mixture of Methyl 3-hydroxycyclobutanecarboxylate could be resolved using a lipase (B570770) enzyme that selectively acylates one enantiomer, allowing for the separation of the two.

Chiral Auxiliary Methods: Attaching a chiral auxiliary to a precursor like 3-Oxocyclobutanecarboxylic acid could direct the stereochemical outcome of subsequent reduction and bromination steps.

These established methodologies in asymmetric synthesis provide plausible pathways for future research into the enantioselective production of this compound. mdpi.comnih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Research into the synthesis of substituted cyclobutanes demonstrates that transition metal catalysts, particularly those based on rhodium and copper, can play a pivotal role in controlling regioselectivity and stereoselectivity. For instance, in related C–H functionalization reactions on cyclobutane rings, changing the catalyst can direct the reaction to yield different isomers. While specific optimization data for this compound is not extensively published, general principles derived from the synthesis of analogous cyclobutane derivatives can be applied. The optimization process typically involves systematically varying one parameter at a time while holding others constant to observe the effect on yield and the ratio of cis to trans isomers.

For example, a hypothetical optimization study for a key synthetic step might involve screening various solvents to determine their effect on reaction rate and selectivity. Polar aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are often employed. The reaction temperature is another critical factor; lower temperatures may enhance stereoselectivity, while higher temperatures can increase the reaction rate but potentially lead to a mixture of products or decomposition.

The following interactive table illustrates a representative optimization study for the synthesis of a substituted cyclobutane, showing how different conditions can impact the product yield and the isomer ratio.

Table 1: Illustrative Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | cis:trans Ratio |

| 1 | Catalyst A (1%) | Dichloromethane | 25 | 65 | 1:1 |

| 2 | Catalyst B (1%) | Dichloromethane | 25 | 72 | 3:1 |

| 3 | Catalyst B (1%) | Tetrahydrofuran | 25 | 68 | 2.5:1 |

| 4 | Catalyst B (1%) | Dichloromethane | 0 | 75 | 5:1 |

| 5 | Catalyst B (2%) | Dichloromethane | 0 | 81 | 5.2:1 |

Purification and Isolation Techniques for this compound Isomers

Following the synthesis of this compound, the resulting product is typically a mixture of cis and trans isomers. These stereoisomers have the same chemical formula and connectivity but differ in the spatial arrangement of the bromine atom and the methyl carboxylate group relative to the plane of the cyclobutane ring. Due to their distinct three-dimensional structures, the cis and trans isomers often exhibit different physical properties, such as boiling points, polarity, and crystal lattice energies, which can be exploited for their separation.

The most common and effective method for separating diastereomers like the cis and trans isomers of this compound is column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) is passed through it. The trans isomer is generally less polar than the cis isomer. This difference in polarity causes one isomer to adhere more strongly to the polar silica gel, leading to a slower elution from the column, while the less polar isomer travels more quickly with the nonpolar mobile phase.

The process involves dissolving the crude isomeric mixture in a minimal amount of solvent and loading it onto a column packed with silica gel. A solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate, is then passed through the column. By gradually increasing the polarity of the mobile phase (a gradient elution), the isomers can be selectively eluted and collected in separate fractions. The purity of these fractions is then typically assessed using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Other potential purification methods include fractional distillation, which separates liquids based on differences in boiling points. If the boiling points of the cis and trans isomers are sufficiently different, this method can be effective, particularly on a larger scale.

The following interactive table provides a representative example of a chromatographic separation of a cis/trans isomeric mixture.

Table 2: Representative Chromatographic Separation of Isomers

| Fraction Number | Eluent System (Hexane:Ethyl Acetate) | Predominant Isomer | Purity (%) |

| 1-5 | 98:2 | trans | >98 |

| 6-8 | 95:5 | Mixture | ~50:50 |

| 9-12 | 90:10 | cis | >97 |

Reactivity Profiles and Transformational Pathways of Methyl 3 Bromocyclobutane 1 Carboxylate

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the cyclobutane (B1203170) ring serves as a good leaving group, making the corresponding carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org These reactions typically proceed via an S(_N)2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. libretexts.org However, the constrained nature of the cyclobutane ring can influence the reaction rates and pathways compared to acyclic secondary alkyl halides.

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse array of 1,3-disubstituted cyclobutane derivatives. researchgate.net These reactions are fundamental in introducing new functionalities and building more complex molecular architectures.

| Nucleophile | Product | Reaction Conditions | Significance |

|---|---|---|---|

| Azide (N₃⁻) | Methyl 3-azidocyclobutane-1-carboxylate | NaN₃ in a polar aprotic solvent (e.g., DMF) | Precursor to amines via reduction. |

| Cyanide (CN⁻) | Methyl 3-cyanocyclobutane-1-carboxylate | NaCN or KCN in DMSO | Can be hydrolyzed to a carboxylic acid or reduced to an amine. |

| Hydroxide (OH⁻) | Methyl 3-hydroxycyclobutane-1-carboxylate | Aqueous base (e.g., NaOH) | Introduces a hydroxyl group. |

| Alkoxides (RO⁻) | Methyl 3-alkoxycyclobutane-1-carboxylate | NaOR in the corresponding alcohol | Formation of ethers. |

The stereochemical outcome of these substitution reactions is of particular importance, especially when starting with a stereochemically pure isomer of methyl 3-bromocyclobutane-1-carboxylate. The inversion of configuration is a hallmark of the S(_N)2 pathway.

Ester Group Transformations of this compound

The methyl ester group provides another handle for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids and different esters.

The methyl ester can be hydrolyzed under either acidic or basic conditions to yield 3-bromocyclobutane-1-carboxylic acid. nih.gov Basic hydrolysis, or saponification, is a common method, typically employing an aqueous solution of a strong base like sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt. chemspider.com

Acid-catalyzed hydrolysis is also effective and involves heating the ester with a dilute strong acid, such as hydrochloric or sulfuric acid. google.com This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

| Reaction Condition | Reagents | Intermediate/Product |

|---|---|---|

| Basic Hydrolysis (Saponification) | 1. NaOH (aq) / Heat 2. H₃O⁺ | 3-Bromocyclobutane-1-carboxylate salt → 3-Bromocyclobutane-1-carboxylic acid |

| Acidic Hydrolysis | H₂O, H₂SO₄ (cat.) / Heat | 3-Bromocyclobutane-1-carboxylic acid |

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. nih.gov In the context of this compound, reacting it with a different alcohol (R'OH) in the presence of a catalyst will produce the corresponding R' ester and methanol (B129727). To drive the reaction to completion, it is common to use the alcohol reactant as the solvent or to remove the methanol byproduct as it forms. google.com

Ring-Opening Reactions of the Cyclobutane Core

The significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including thermal, photochemical, and catalytic activation. researchgate.net These reactions can lead to the formation of linear or larger ring systems, providing access to a different chemical space.

Thermal ring-opening of cyclobutanes typically requires high temperatures and proceeds through a biradical mechanism, leading to the formation of two alkene molecules. arxiv.org In the case of substituted cyclobutenes, thermal electrocyclic ring-opening is a well-studied process that follows the Woodward-Hoffmann rules, generally proceeding in a conrotatory fashion. libretexts.orgimperial.ac.uk While this compound itself does not have a double bond within the ring, under pyrolytic conditions, elimination of HBr could potentially lead to a cyclobutene (B1205218) intermediate which could then undergo ring-opening.

Photochemical ring-opening reactions, often initiated by UV light, can also cleave the C-C bonds of the cyclobutane ring. nih.govrsc.orgrsc.org These reactions can proceed through different mechanisms, including electrocyclic reactions if a chromophore is present. nih.gov For instance, photochemical activation can lead to the formation of radical intermediates that can rearrange to relieve ring strain.

Lewis acids can catalyze the ring-opening and rearrangement of cyclobutane derivatives. nih.govnih.govrsc.org The coordination of a Lewis acid to one of the functional groups (the ester carbonyl or the bromine atom) can weaken the ring's C-C bonds and promote cleavage. researchgate.net This can lead to ring expansion, contraction, or fragmentation, depending on the substrate's structure and the reaction conditions. For example, Lewis acid-catalyzed reactions of donor-acceptor cyclobutanes with nucleophiles can lead to ring-opened products. researchgate.net

Transition metal catalysts are also known to mediate a variety of transformations involving cyclobutanes, including ring-opening, isomerization, and cycloaddition reactions. These methods offer a powerful way to control the regioselectivity and stereoselectivity of the ring transformation.

Metal-Mediated and Catalytic Reactions of this compound

The presence of a carbon-bromine bond in this compound allows for a variety of metal-mediated and catalytic transformations. These reactions are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds.

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgencyclopedia.pubiitk.ac.in While this compound is not an α-haloester, its secondary bromide can still be expected to undergo oxidative addition with activated zinc to form an organozinc reagent. This organozinc intermediate can then react as a nucleophile with aldehydes and ketones.

The mechanism commences with the insertion of zinc into the carbon-bromine bond, forming a zinc enolate. researchgate.net This enolate then adds to the carbonyl carbon of an aldehyde or ketone. Subsequent acidic workup yields the β-hydroxy ester. researchgate.net The reactivity of the organozinc reagent is generally lower than that of Grignard or organolithium reagents, which allows for greater functional group tolerance. wikipedia.orgencyclopedia.pub

Table 1: Representative Reformatsky Reaction of a Secondary Bromoester with Aldehydes

| Entry | Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | Methyl 3-(1-hydroxy-1-phenylmethyl)cyclobutane-1-carboxylate | 60:40 | 75 |

| 2 | Isobutyraldehyde | Methyl 3-(1-hydroxy-2-methylpropyl)cyclobutane-1-carboxylate | 55:45 | 68 |

| 3 | Cinnamaldehyde | Methyl 3-(1-hydroxy-3-phenylallyl)cyclobutane-1-carboxylate | 65:35 | 72 |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a Reformatsky reaction with this compound based on known reactions with similar secondary bromoesters.

The stereochemical outcome of the Reformatsky reaction with a chiral substrate like this compound can be influenced by the reaction conditions and the nature of the reactants, often leading to a mixture of diastereomers. nih.gov

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. This compound, as a secondary alkyl bromide, can participate in such reactions.

Arylation: Palladium-catalyzed Suzuki-Miyaura or Negishi couplings can be employed to form a C(sp³)–C(sp²) bond between the cyclobutane ring and an aryl group. These reactions typically involve the use of a palladium catalyst with a suitable phosphine (B1218219) ligand and a base. acs.orgnih.gov The reaction of the secondary bromide can be challenging due to competing β-hydride elimination. However, the use of appropriate ligands can mitigate this side reaction. acs.org

Table 2: Palladium-Catalyzed Arylation of a Secondary Cycloalkyl Bromide

| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 82 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | 100 | 78 |

Note: The data in this table is representative of typical conditions for the arylation of secondary cycloalkyl bromides and illustrates the expected outcome for this compound.

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl or alkyl amine and an aryl or alkyl halide. acs.org Nickel-catalyzed systems have been shown to be effective for the coupling of secondary alkyl bromides with amines. acs.org These reactions typically require a nickel catalyst, a suitable ligand (often an N-heterocyclic carbene or a phosphine), and a strong base.

Table 3: Nickel-Catalyzed C-N Cross-Coupling of a Secondary Cycloalkyl Bromide with Amines

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | NiCl₂(dme) | IPr | NaOt-Bu | Dioxane | 80 | 75 |

| 2 | Aniline | Ni(cod)₂ | BINAP | K₃PO₄ | Toluene | 100 | 68 |

| 3 | Benzylamine | NiBr₂ | P(t-Bu)₃ | LiHMDS | THF | 70 | 72 |

Note: This table presents typical conditions for the nickel-catalyzed amination of secondary cycloalkyl bromides, illustrating the potential reactivity of this compound.

Visible-light photoredox catalysis has emerged as a mild and powerful method for the generation of radicals from alkyl halides. princeton.edu Upon irradiation, a photocatalyst can be excited to a state where it can engage in a single-electron transfer (SET) with the alkyl bromide, leading to the formation of an alkyl radical. This radical can then participate in various bond-forming reactions.

Metallaphotoredox catalysis combines photoredox catalysis with a transition metal catalyst (e.g., nickel or copper) to achieve cross-coupling reactions under mild conditions. nih.govnih.govsemanticscholar.org In a typical cycle, the photocatalyst generates an alkyl radical from the alkyl bromide. This radical is then trapped by a low-valent transition metal complex. The resulting organometallic species can then undergo oxidative addition with an aryl halide, followed by reductive elimination to form the cross-coupled product. nih.gov

Table 4: Metallaphotoredox-Catalyzed Cross-Coupling of a Secondary Alkyl Bromide

| Entry | Coupling Partner | Photocatalyst | Metal Catalyst | Ligand | Additive | Solvent | Yield (%) |

| 1 | 4-Bromobenzonitrile | Ir(ppy)₃ | NiCl₂·glyme | dtbbpy | (TMS)₃SiH | DMF | 88 |

| 2 | Ethyl acrylate | Ru(bpy)₃Cl₂ | - | - | Hantzsch ester | MeCN | 75 |

| 3 | Phenylacetylene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | CuTC | - | DBU | DMSO | 82 |

Note: The data in this table is based on known metallaphotoredox reactions of secondary alkyl bromides and illustrates the potential for this compound to undergo similar transformations.

Radical Reactions Involving this compound

The carbon-bromine bond in this compound can be homolytically cleaved to generate a cyclobutyl radical. This can be achieved through various methods, including the use of radical initiators (e.g., AIBN with a tin hydride) or through photoredox catalysis as mentioned previously. libretexts.org

One important class of radical reactions is Atom Transfer Radical Addition (ATRA) and Atom Transfer Radical Cyclization (ATRC). rsc.orgmdpi.com In an ATRC reaction, a radical generated from an unsaturated alkyl halide can cyclize onto the double or triple bond. While this compound itself is saturated, derivatives containing an unsaturated side chain could undergo such cyclizations. For example, if the ester were modified to contain an allylic or propargylic group, the initially formed cyclobutyl radical could undergo an intramolecular addition to the unsaturated bond.

Table 5: Potential Radical Cyclization of a this compound Derivative

| Entry | Unsaturated Moiety | Radical Initiator | Product Type | Ring Size Formed |

| 1 | Allyl ester | AIBN/Bu₃SnH | Bicyclic lactone | 5-membered |

| 2 | Propargyl ester | AIBN/Bu₃SnH | Bicyclic lactone | 5-membered |

| 3 | Homoallyl ether | Ir(ppy)₃/light | Fused ether | 5-membered |

Note: This table is hypothetical and illustrates the potential for intramolecular radical cyclizations of suitably functionalized derivatives of this compound.

Reactions with Biological Thiols and Related Chemistries

The electrophilic nature of the carbon atom attached to the bromine in this compound makes it susceptible to nucleophilic attack by biological thiols, such as the cysteine residue in glutathione (B108866). encyclopedia.pubnih.govnih.gov This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemicalnote.commasterorganicchemistry.com

The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. chemicalnote.com For a secondary bromide like this compound, the reaction rate is expected to be slower than for a primary bromide due to increased steric hindrance around the reaction center. chemicalnote.com The reaction involves a backside attack of the thiolate anion on the carbon-bromine bond, leading to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com

The conjugation of electrophilic compounds with glutathione is a key detoxification pathway in biological systems. nih.gov

Table 6: Representative Kinetic Data for the SN2 Reaction of Alkyl Bromides with Thiolate Nucleophiles

| Alkyl Bromide | Nucleophile | Solvent | Rate Constant (k, M⁻¹s⁻¹) |

| Methyl Bromide | Cysteine | Water | 1.5 x 10⁻² |

| Ethyl Bromide | Glutathione | Water | 8.0 x 10⁻³ |

| Isopropyl Bromide (secondary) | Cysteine | Water | 2.5 x 10⁻⁴ |

| This compound (secondary) | Glutathione | Water | Estimated ~10⁻⁴ - 10⁻⁵ |

Note: The kinetic data for this compound is an estimation based on the known relative rates of SN2 reactions for primary versus secondary alkyl halides.

Applications of Methyl 3 Bromocyclobutane 1 Carboxylate in Organic Synthesis

Role as a Key Building Block for Complex Molecules

The unique stereochemical and conformational properties of the cyclobutane (B1203170) ring have made it an increasingly popular scaffold in the design of complex molecules, particularly in medicinal chemistry. nih.govnuph.edu.ua Methyl 3-bromocyclobutane-1-carboxylate serves as a fundamental building block for introducing this desirable motif. The bromine atom provides a reactive handle for nucleophilic substitution or elimination reactions, while the ester group can be readily converted into other functionalities such as amides, alcohols, or carboxylic acids. This dual reactivity allows for the sequential or simultaneous introduction of different substituents, enabling the construction of densely functionalized and sterically defined molecules. Its utility is particularly noted in the synthesis of compounds where the rigid cyclobutane framework acts as a conformationally restricted alternative to more flexible alkyl chains or as a non-planar bioisostere for aromatic rings. nih.gov

Synthesis of Diversely Functionalized Cyclobutane Scaffolds

A primary application of this compound is in the generation of a wide array of polysubstituted cyclobutane derivatives. researchgate.net The strategic manipulation of its bromo and ester functionalities is key to this versatility. A powerful strategy involves converting the 1,3-disubstituted cyclobutane into a highly strained bicyclo[1.1.0]butane (BCB), which can then undergo diastereoselective ring-opening reactions with various nucleophiles. researchgate.netresearchgate.net This "formation-ring opening" sequence provides access to 1,1,3-trisubstituted cyclobutanes, which are challenging to synthesize via traditional methods. researchgate.net This approach has been successfully employed to introduce aryl, heteroaryl, alkenyl, and alkynyl groups onto the cyclobutane ring with high levels of stereocontrol. nih.gov

| Precursor | Reagents/Conditions | Product Type | Significance |

| This compound | 1. Base (e.g., NaHMDS) 2. Nucleophile (e.g., organocuprates) | 1,3-disubstituted cyclobutanes | Access to diverse functional groups with stereocontrol. researchgate.net |

| Bicyclo[1.1.0]butane-1-carboxylate (from precursor) | Photoredox catalysis, radical precursors | Polysubstituted cyclobutanes | Efficient synthesis of complex, non-natural amino acid scaffolds. researchgate.net |

| Bicyclo[1.1.0]butane-1-carboxylate (from precursor) | Cu(II) catalysis, hydrophosphination | 1,2,3-trisubstituted cyclobutanes | Regiodivergent control to yield different substitution patterns. researchgate.net |

Precursor in the Synthesis of Bicyclobutane Derivatives and Analogs

This compound and its analogs are classical precursors to the highly strained and reactive bicyclo[1.1.0]butane (BCB) system. The first-ever synthesis of a BCB derivative, reported by Wiberg and Ciula in 1959, utilized ethyl 3-bromocyclobutane-1-carboxylate. rsc.org The treatment of this compound with a strong, non-nucleophilic base induces an intramolecular cyclization via an E2-like elimination of HBr, forming the central, highly strained bond of the bicyclobutane core. rsc.org This foundational method established a reliable route to ester-substituted BCBs, which are themselves versatile intermediates for further chemical transformations. rsc.org

Table 1: Synthesis of Bicyclobutane from 3-Bromocyclobutane Precursor

| Starting Material | Reagent | Product | Reference |

|---|

Utility in the Construction of Spirocyclic Systems

Spirocyclic systems, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry due to their three-dimensional and rigid structures. nih.gov While direct examples starting from this compound are specific, its structure is well-suited for the synthesis of spiro[3.X]alkanes. General strategies for constructing such systems often involve intramolecular SN2 reactions or cycloadditions. nih.gov For instance, the ester group of the title compound could be elaborated into a longer chain containing a nucleophile, which could then displace the bromine atom to form the second ring. Alternatively, conversion to a cyclobutanone (B123998) derivative followed by reaction with a bifunctional reagent can lead to the formation of spirocycles. The synthesis of compounds like spiro[cyclobutane-1,2'-indene]-1',3'-dione from 1,3-dihalogenated precursors illustrates the general principle that could be applied. ajgreenchem.com

Contributions to Medicinal Chemistry and Drug Discovery (as a synthon for target molecules)

The 1,3-disubstituted cyclobutane motif is an emerging and valuable scaffold in medicinal chemistry. nih.govresearchgate.net Its rigid, puckered geometry can confer beneficial pharmacological properties, such as enhanced metabolic stability and improved binding efficiency, by locking a molecule into a specific conformation. nih.gov this compound serves as a key synthon for accessing these cis- and trans-1,3-difunctionalized cyclobutanes. nih.gov These scaffolds can function as bioisosteres for common structural motifs like aryl rings or flexible linkers, offering a way to modulate a drug candidate's properties, including solubility and planarity. nih.govnih.gov The ability to generate diverse libraries of these cyclobutane-containing molecules from a common precursor like this compound is of significant interest in drug discovery programs. researchgate.net

Polymerization Chemistry (if applicable to the specific compound or its direct derivatives)

While this compound itself is not directly polymerized, its direct derivative, methyl bicyclobutane-1-carboxylate, is known to undergo polymerization. rsc.org The high ring strain of the bicyclobutane core (approx. 65 kcal/mol) provides a powerful thermodynamic driving force for ring-opening polymerization. researchgate.net In fact, the initial report by Wiberg on the synthesis of ethyl bicyclobutane-1-carboxylate noted that the compound polymerized spontaneously at room temperature. rsc.org Subsequent studies by H. K. Hall demonstrated that substituted BCB derivatives could be polymerized and even co-polymerized with other vinyl monomers. rsc.org Anionic polymerization of methyl bicyclobutane-1-carboxylate can yield polymers with high trans-stereochemistry, leading to stereoregular materials. rsc.org

Spectroscopic and Computational Studies of Methyl 3 Bromocyclobutane 1 Carboxylate and Its Derivatives

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic techniques are indispensable for confirming the chemical structure of methyl 3-bromocyclobutane-1-carboxylate. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide complementary information to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) of the signals in the ¹H NMR spectrum provide detailed information about the connectivity and stereochemical relationships of the protons.

¹H NMR: The spectrum is expected to show distinct signals for the methoxy (B1213986) protons (-OCH₃), the proton on the carbon bearing the bromine atom (CH-Br), the proton on the carbon bearing the ester group (CH-COOCH₃), and the methylene (B1212753) protons (-CH₂-) of the cyclobutane (B1203170) ring. The protons on the cyclobutane ring form a complex spin system, and their chemical shifts and coupling constants are highly sensitive to their relative stereochemistry (cis/trans).

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the methoxy carbon, the carbons of the cyclobutane ring (with the carbon attached to the bromine being significantly downfield), and the carbon attached to the ester group.

A representative, hypothetical dataset for the cis and trans isomers is presented below, based on typical chemical shifts for similar structural motifs. rsc.org

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | ~3.7 | Singlet | N/A |

| CH-Br | ~4.0-4.5 | Multiplet | |

| CH-COOCH₃ | ~3.0-3.5 | Multiplet | |

| -CH₂- | ~2.2-2.8 | Multiplet |

| ¹³C NMR | Chemical Shift (δ, ppm) |

| C=O | ~170-175 |

| -OCH₃ | ~52 |

| CH-Br | ~45-55 |

| CH-COOCH₃ | ~35-45 |

| -CH₂- | ~25-35 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₆H₉BrO₂), the molecular ion peak would be expected at m/z corresponding to its molecular weight (192.04 g/mol for the ⁷⁹Br isotope and 194.04 g/mol for the ⁸¹Br isotope, in an approximate 1:1 ratio). nih.gov Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), or the bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.

C-O stretch (ester): A strong absorption band in the region of 1100-1300 cm⁻¹.

C-H stretch (alkane): Absorption bands around 2850-3000 cm⁻¹.

C-Br stretch: An absorption band in the fingerprint region, typically around 500-600 cm⁻¹.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C=O (Ester) | 1730-1750 |

| C-O (Ester) | 1100-1300 |

| C-H (Alkane) | 2850-3000 |

| C-Br | 500-600 |

Conformational Analysis of the Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orgdalalinstitute.com This puckering leads to two non-equivalent positions for substituents: axial and equatorial. The ring can undergo a rapid inversion process, interconverting these two puckered conformations. nih.gov

For a substituted cyclobutane like this compound, the substituents can be arranged in either a cis or trans configuration. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. The conformational preference for each isomer is determined by the steric interactions between the substituents. Generally, the conformer with the bulky substituents in the equatorial positions is more stable. acs.org

The degree of puckering and the energy barrier to ring inversion can be influenced by the nature and position of the substituents. acs.orgnih.gov Experimental techniques like variable-temperature NMR spectroscopy can be used to study the dynamics of ring inversion.

Computational Chemistry Approaches to Reactivity and Selectivity

Computational chemistry provides valuable insights into the structure, stability, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules. nih.govacs.org For this compound, DFT calculations can be employed to:

Determine the most stable conformations: By calculating the energies of different possible conformers (e.g., puckered with substituents in axial or equatorial positions), the most stable geometry can be identified.

Predict spectroscopic properties: DFT can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data for structural validation.

Investigate reaction mechanisms: DFT can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcome of reactions involving the cyclobutane ring. researchgate.net For instance, understanding the transition states for nucleophilic substitution at the carbon bearing the bromine atom can help predict the selectivity of such reactions.

A hypothetical DFT calculation could provide the following data on the relative energies of different conformers:

| Conformer | Relative Energy (kcal/mol) | Puckering Angle (°) |

| trans (diequatorial) | 0.00 | ~30 |

| trans (diaxial) | > 5.0 | ~30 |

| cis (equatorial-axial) | 1.5 | ~28 |

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. ucl.ac.uk For this compound, MD simulations could be applied to:

Explore the conformational landscape: MD simulations can reveal the different conformations the molecule can adopt at a given temperature and the transitions between them. acs.org

Simulate ring puckering dynamics: The puckering motion of the cyclobutane ring and the frequency of ring inversion can be directly observed and quantified through MD simulations. researchgate.net

Study solvent effects: By including explicit solvent molecules in the simulation, the influence of the solvent on the conformational preferences and reactivity of the molecule can be investigated.

MD simulations can provide a detailed picture of the flexibility of the cyclobutane ring and how this flexibility might influence its chemical behavior. nih.gov

Advanced Methodologies and Future Research Directions

Development of Novel Stereoselective Synthetic Pathways

The spatial arrangement of substituents on the cyclobutane (B1203170) ring is critical for its application in areas like drug discovery. Consequently, the development of synthetic pathways that control the stereochemistry of methyl 3-bromocyclobutane-1-carboxylate is of paramount importance. Current research directions focus on moving beyond classical methods to achieve higher levels of precision and efficiency.

Promising strategies include asymmetric [2+2] cycloadditions, which can construct the cyclobutane core with defined stereocenters from the outset. researchgate.net Another innovative approach involves the stereoselective ring contraction of larger, more easily synthesized chiral precursors, such as pyrrolidines. acs.orgnih.gov This method, mediated by processes like nitrogen extrusion, can transfer the stereochemical information from the starting material to the cyclobutane product with high fidelity. acs.orgnih.gov Furthermore, the desymmetrization of prochiral cyclobutane derivatives using chiral catalysts or biocatalysts presents a powerful tool for accessing enantiopure forms of the target molecule. researchgate.net

| Methodology | Description | Potential Advantages | Key Research Focus |

| Asymmetric [2+2] Cycloaddition | Direct formation of the cyclobutane ring from two alkene components using a chiral catalyst or auxiliary. | Atom economy, direct access to chiral core. | Development of new catalysts, expanding substrate scope. |

| Stereoselective Ring Contraction | Conversion of a larger chiral ring system (e.g., pyrrolidine) into a cyclobutane. acs.orgnih.gov | High stereocontrol, use of readily available precursors. | Exploring new ring systems, optimizing reaction conditions. |

| Catalytic Desymmetrization | Selective functionalization of one of two identical groups on a prochiral cyclobutane intermediate. researchgate.net | Access to both enantiomers from a common precursor. | Design of highly selective catalysts, application to complex substrates. |

Exploration of New Catalytic Transformations

The bromine atom on this compound makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. youtube.com Future research will likely focus on expanding the scope of these reactions beyond standard protocols. While palladium catalysts are widely used, there is growing interest in employing more earth-abundant and cost-effective metals like nickel and iron. researchgate.netnih.gov

The development of novel ligand systems is crucial for enhancing the reactivity and selectivity of these transformations. For instance, ligands can be designed to facilitate the coupling of the sterically hindered cyclobutyl bromide with a wide range of organometallic reagents (e.g., organozinc, organoboron, or organosilicate compounds). nih.govdigitellinc.com Multimetallic catalysis, where two different metal catalysts work in synergy, could also open new avenues for selective C-C bond formation that are not achievable with a single catalyst. nih.gov These advanced catalytic methods would enable the synthesis of a diverse library of 3-substituted cyclobutane-1-carboxylates, which are valuable for structure-activity relationship studies in drug discovery.

| Catalytic Approach | Catalyst System | Potential Coupling Partner | Future Direction |

| Negishi-type Coupling | Nickel-based catalyst with chiral ligands. nih.gov | Organozinc reagents (ArZnI). nih.gov | Stereoconvergent coupling of racemic starting material. |

| Suzuki-Miyaura Coupling | Palladium-based catalyst with advanced phosphine (B1218219) ligands. | Organoboron reagents (Arylboronic acids/esters). | Coupling with unstable boronic esters, mild reaction conditions. digitellinc.com |

| Multimetallic Catalysis | Synergistic combination of two distinct catalysts (e.g., Ni and Pd). nih.gov | Aryl triflates, other electrophiles. nih.gov | Orthogonal reactivity for selective cross-Ullman type reactions. nih.gov |

Integration into Flow Chemistry Systems

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers significant advantages in terms of safety, efficiency, and scalability. rsc.org The integration of the synthesis and derivatization of this compound into flow systems is a promising area for future research.

Reactions that are difficult to control in batch, such as those involving highly reactive intermediates, hazardous reagents (like gaseous bromine), or exothermic processes, can be managed more effectively in microreactors. rsc.orgacs.org Flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and reduced waste. rsc.org For example, a multi-step sequence, such as the bromination of a cyclobutane precursor followed by an immediate in-line cross-coupling reaction, could be "telescoped" into a single continuous process, eliminating the need for isolating and purifying intermediates. acs.org This approach not only streamlines the synthesis but also enhances process safety and efficiency. acs.org

Bio-catalytic Approaches for Synthesis and Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool in green chemistry, offering high selectivity under mild conditions. nih.gov This approach holds significant potential for the synthesis and derivatization of chiral this compound. Enzymes such as lipases could be used for the kinetic resolution of a racemic mixture of the ester or its precursors, providing access to enantiomerically pure compounds. nih.gov

Furthermore, ketoreductase enzymes could be employed for the asymmetric reduction of a corresponding cyclobutanone (B123998) precursor to a chiral alcohol, which can then be converted to the target bromo-ester with retention of stereochemistry. nih.gov The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors within the microbial cell, can simplify the process and reduce costs. nih.gov Research in this area will focus on enzyme discovery, protein engineering to tailor enzyme selectivity and stability, and process optimization for industrial-scale applications. nih.gov

Application in Materials Science beyond small molecules

While cyclobutane derivatives are well-established in medicinal chemistry, their application in materials science is an emerging and exciting field. lifechemicals.com The unique structural and chemical properties of this compound make it a candidate for incorporation into advanced polymers and functional materials.

One area of exploration is the use of cyclobutane units as "mechanophores"—mechanically sensitive groups that can undergo a constructive chemical change in response to mechanical stress. acs.org Incorporating the cyclobutane core into a polymer backbone could lead to stress-responsive materials that change their properties, such as color or self-healing capabilities, when subjected to force. acs.org Additionally, the ester and bromide functionalities allow for polymerization or grafting onto polymer surfaces, enabling the creation of materials with tailored properties for applications in coatings, electronics, or biomedical devices. nih.gov Future work will involve designing and synthesizing polymers containing this cyclobutane unit and characterizing their unique mechanical and chemical properties. nih.gov

Green Chemistry Approaches for this compound Synthesis and Reactions

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govpaperpublications.org Applying these principles to the lifecycle of this compound is a critical direction for future research. This involves developing synthetic routes that maximize atom economy, utilize renewable feedstocks, and employ safer solvents, such as water or bio-derived solvents. nih.govyoutube.com

| Green Chemistry Principle | Application to this compound | Research Goal |

| Atom Economy | Designing syntheses (e.g., [2+2] cycloadditions) that incorporate most of the starting material atoms into the final product. paperpublications.org | Minimize byproduct formation. |

| Use of Catalysis | Employing catalytic amounts of transition metals or enzymes instead of stoichiometric reagents. nih.gov | Develop highly active, recyclable catalysts. |

| Safer Solvents & Reagents | Replacing hazardous solvents with water, supercritical fluids, or bio-solvents; using less toxic brominating agents. youtube.com | Establish reaction conditions in green solvent systems. |

| Energy Efficiency | Utilizing methods like flow chemistry or microwave-assisted synthesis to reduce reaction times and energy consumption. paperpublications.org | Lower the energy requirements for synthesis and purification. |

| Renewable Feedstocks | Exploring synthetic routes that start from bio-based materials to form the cyclobutane core. nih.gov | Reduce reliance on petrochemical sources. |

Q & A

Basic: What spectroscopic techniques are recommended for characterizing Methyl 3-bromocyclobutane-1-carboxylate, and how should data be interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR : Analyze splitting patterns to confirm the cyclobutane ring’s substituents. The bromine atom at position 3 will induce distinct coupling constants (e.g., for vicinal protons).

- 13C NMR : Identify the carbonyl carbon (~170 ppm) and brominated carbon (deshielded, ~40–50 ppm). Compare shifts with analogous esters (e.g., methyl 2-cyanocyclobutane-1-carboxylate ).

- Infrared (IR) Spectroscopy : Confirm ester functionality via C=O stretch (~1720 cm⁻¹) and C–Br stretch (~500–600 cm⁻¹).

- Mass Spectrometry (MS) : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Br via α-cleavage).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement . Validate bond lengths/angles against Cremer-Pople puckering parameters .

Advanced: How can the puckered conformation of the cyclobutane ring in this compound be quantitatively analyzed?

Methodological Answer:

Define the Mean Plane : Calculate the least-squares plane for the cyclobutane ring using crystallographic coordinates.

Apply Cremer-Pople Parameters :

- Compute puckering amplitude () and phase angle () to describe deviations from planarity .

- For cyclobutanes, typically ranges from 0.2–0.5 Å, with indicating the puckering mode (e.g., "chair" vs. "boat").

Software Tools :

- Use Mercury CSD to visualize puckering and compare with similar structures in the Cambridge Structural Database (CSD) .

- Validate results using ORTEP-III for thermal ellipsoid plots and displacement parameters .

Basic: What synthetic routes are commonly employed to prepare this compound, and what are their key optimization parameters?

Methodological Answer:

- Route 1: Bromination of Methyl Cyclobutane-1-carboxylate

- Conditions : Use N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄ under UV light.

- Optimization : Monitor reaction temperature (60–80°C) and stoichiometry (1:1.2 ratio of substrate:NBS) to avoid di-bromination.

- Route 2: Esterification of 3-Bromocyclobutane-1-carboxylic Acid

- Validation : Confirm regioselectivity via H NMR coupling constants and X-ray diffraction .

Advanced: How should researchers address discrepancies in X-ray crystallographic data when determining the structure of this compound?

Methodological Answer:

Refinement Checks :

- Use SHELXL to refine structural parameters (bond lengths, angles, thermal displacement) .

- Cross-validate with independent datasets (e.g., neutron diffraction) if available.

Database Comparison :

Statistical Analysis :

- Apply Hamilton’s R-factor ratio test to evaluate model fit .

- Address thermal motion artifacts by refining anisotropic displacement parameters.

Error Sources :

Advanced: What computational methods are suitable for predicting the reactivity of the bromine substituent in this compound?

Methodological Answer:

Density Functional Theory (DFT) :

- Optimize geometry at the B3LYP/6-31G(d) level to calculate bond dissociation energies (BDE) for C–Br.

- Compare with experimental kinetics (e.g., SN2 substitution rates).

Reaction Pathway Analysis :

- Use Gaussian or ORCA to model transition states for bromine displacement reactions (e.g., nucleophilic attack).

Electrostatic Potential Maps :

Validation :

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) :

- Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact .

- Ventilation : Use a fume hood to mitigate inhalation risks, especially during distillation or reflux .

- Waste Disposal :

- Emergency Protocols :

- For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Reproducibility Checks :

- Replicate procedures under identical conditions (solvent purity, temperature control).

Byproduct Analysis :

- Use GC-MS or HPLC to identify side products (e.g., di-brominated derivatives) .

Kinetic Studies :

Statistical Design :

Basic: What are the key challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Challenges :

- Mitigation Strategies :

Advanced: How does the steric environment of the cyclobutane ring influence the reactivity of this compound?

Methodological Answer:

Conformational Analysis :

Steric Maps :

Reactivity Correlation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.